molecular formula C7H6F3NO2 B3320001 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1196157-55-7

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3320001
CAS No.: 1196157-55-7
M. Wt: 193.12 g/mol
InChI Key: COPKUWWKWATCIU-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents used.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Cl2, Br2, HNO3

Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 1-Methyl-4-(difluoromethyl)-1H-pyrrole-2-carboxylic acid
  • 1-Methyl-4-(trifluoromethoxy)-1H-pyrrole-2-carboxylic acid
  • 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-2-carboxylic acid

Comparison: Compared to its analogs, 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group imparts greater stability and lipophilicity, making the compound more effective in various applications .

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-11-3-4(7(8,9)10)2-5(11)6(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPKUWWKWATCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195527
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-55-7
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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